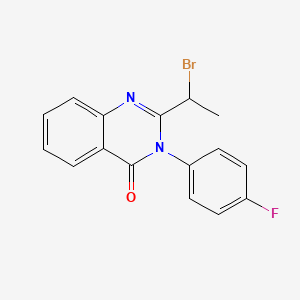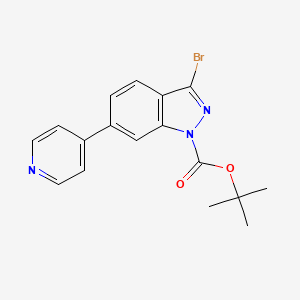
Tert-butyl 3-bromo-6-pyridin-4-ylindazole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-bromo-6-pyridin-4-ylindazole-1-carboxylate is a synthetic organic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents . This compound features a tert-butyl ester group, a bromine atom, and a pyridinyl group attached to the indazole core, making it a versatile intermediate in organic synthesis.
Preparation Methods
The synthesis of tert-butyl 3-bromo-6-pyridin-4-ylindazole-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through a cyclization reaction of o-nitrostyrenes using aqueous titanium(III) chloride solution at ambient temperature.
Introduction of the Pyridinyl Group: The pyridinyl group can be introduced through a Suzuki-Miyaura coupling reaction using a pyridinyl boronic acid and a palladium catalyst.
Esterification: Finally, the tert-butyl ester group is introduced through an esterification reaction using tert-butyl alcohol and a suitable acid catalyst.
Chemical Reactions Analysis
Tert-butyl 3-bromo-6-pyridin-4-ylindazole-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with various nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the functional groups present and the reagents used.
Coupling Reactions: The pyridinyl group allows for further functionalization through coupling reactions, such as Suzuki-Miyaura coupling, to introduce additional substituents.
Scientific Research Applications
Tert-butyl 3-bromo-6-pyridin-4-ylindazole-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It serves as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting cancer, inflammation, and infectious diseases.
Biological Studies: The compound is used in biological studies to investigate the structure-activity relationships of indazole derivatives and their interactions with biological targets.
Chemical Biology: It is employed in chemical biology research to develop probes for studying cellular processes and signaling pathways.
Mechanism of Action
The mechanism of action of tert-butyl 3-bromo-6-pyridin-4-ylindazole-1-carboxylate is primarily determined by its interactions with specific molecular targets. The indazole core is known to interact with various enzymes and receptors, modulating their activity and leading to biological effects . The presence of the pyridinyl group enhances its binding affinity and selectivity towards certain targets, while the tert-butyl ester group improves its pharmacokinetic properties .
Comparison with Similar Compounds
Tert-butyl 3-bromo-6-pyridin-4-ylindazole-1-carboxylate can be compared with other indazole derivatives, such as:
Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: This compound features a similar indole core but with different substituents, leading to distinct biological activities.
1H-Pyrazolo[3,4-b]pyridine Derivatives: These compounds share a similar heterocyclic structure but differ in their substitution patterns and biological properties.
Properties
IUPAC Name |
tert-butyl 3-bromo-6-pyridin-4-ylindazole-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN3O2/c1-17(2,3)23-16(22)21-14-10-12(11-6-8-19-9-7-11)4-5-13(14)15(18)20-21/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWJYCCCORZJHOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)C3=CC=NC=C3)C(=N1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN3O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
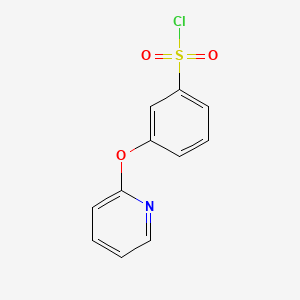
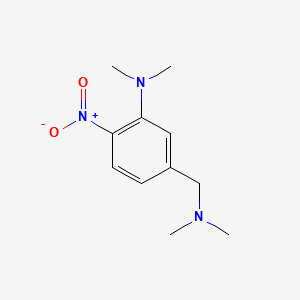
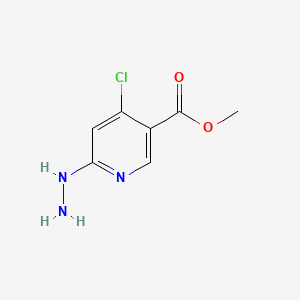
![[(2R,3R,4S,5S,6S)-3,4,5-triacetyloxy-6-(2-azidopropoxy)oxan-2-yl]methyl acetate](/img/structure/B8251678.png)
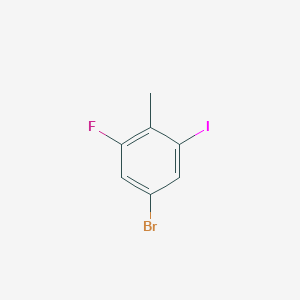
![N-[(1S,2S)-2-amino-1,2-diphenylethyl]-4-methylbenzenesulfonamide;1-methyl-4-propan-2-ylbenzene;ruthenium(1+);chloride](/img/structure/B8251684.png)
![1-[1-(4-Chlorophenyl)cyclobutyl]pentan-1-amine](/img/structure/B8251697.png)
![(E)-2-Amino-6-chloro-9-{[2,2-bis(hydroxymethyl)cyclopropylidene]methyl}purine](/img/structure/B8251710.png)
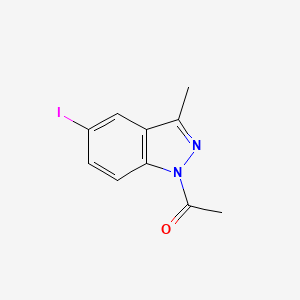
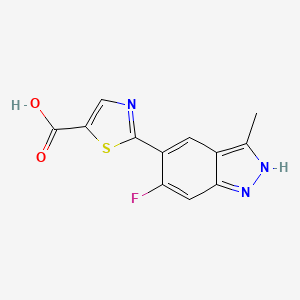
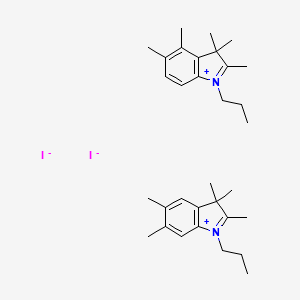
![25-Oxa-1,6-diazaheptacyclo[11.9.2.12,5.06,24.07,12.016,23.017,22]pentacosa-7,9,11,13(24),14,16(23),17,19,21-nonaene](/img/structure/B8251750.png)
![5-Amino-1-(4-fluorophenyl)4-[3-hydroxybenzoyl]pyrazole](/img/structure/B8251757.png)
